

A Technical Guide to Bromo-PEG4-Azide: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for sequential and orthogonal conjugation to different molecules of interest. This guide provides a comprehensive overview of **Bromo-PEG4-Azide**, including its chemical properties, key applications, and detailed experimental protocols for its use.

Chemical Properties and Supplier Information

Bromo-PEG4-Azide, with the CAS number 1951439-37-4, is a versatile reagent for chemical biology and drug discovery.[1][2][3][4] Its key properties are summarized in the table below.



Property	Value	References
CAS Number	1951439-37-4	
Molecular Formula	C10H20BrN3O4	-
Molecular Weight	326.19 g/mol	-
Appearance	Light yellow to yellow liquid	-
Purity	Typically >95%	-
Solubility	Soluble in polar organic solvents and aqueous media.	_
Storage	Short term: 0 - 4 °C; Long term: -20 °C. Should be stored in a dry, dark place.	-

A variety of chemical suppliers offer Bromo-PEG4-Azide, including:

- MedchemExpress
- Biopharma PEG
- MedKoo Biosciences
- CymitQuimica
- BOC Sciences
- Immunomart
- Glyco MindSynth
- BroadPharm

Core Applications

The bifunctional nature of **Bromo-PEG4-Azide** makes it suitable for a range of applications, primarily centered around the covalent linkage of molecules.



Bioconjugation and Click Chemistry

The azide group of **Bromo-PEG4-Azide** is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. It can readily participate in:

- Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with terminal alkynes in the presence of a copper(I) catalyst.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), making it ideal for use in living systems.

The bromide group, being a good leaving group, can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines. This dual reactivity allows for the sequential attachment of two different molecules.

PROTAC Linker

Bromo-PEG4-Azide is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG4 spacer in **Bromo-PEG4-Azide** provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of **Bromo-PEG4-Azide** in common applications. Optimization may be required for specific substrates and reaction conditions.

Protocol 1: Two-Step Bioconjugation via Nucleophilic Substitution and CuAAC

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with a cysteine residue) to an alkyne-functionalized molecule using **Bromo-PEG4-Azide** as a linker.

Step 1: Reaction of Bromo-PEG4-Azide with a Thiol-Containing Biomolecule



- Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
- Prepare a stock solution of Bromo-PEG4-Azide (10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.
- Add a 10-20 fold molar excess of the Bromo-PEG4-Azide stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
- Remove the excess Bromo-PEG4-Azide by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
- Characterize the resulting azide-functionalized biomolecule using appropriate analytical techniques (e.g., mass spectrometry) to confirm the successful conjugation.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Prepare the following stock solutions:
 - Azide-functionalized biomolecule (from Step 1) in a suitable buffer.
 - Alkyne-functionalized molecule of interest in a compatible solvent.
 - Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).
 - Sodium ascorbate in water (e.g., 100 mM, freshly prepared).
 - A copper-chelating ligand (e.g., THPTA or TBTA) in a water-miscible solvent (optional, but recommended to protect biomolecules).
- In a reaction tube, combine the azide-functionalized biomolecule and a 2-5 fold molar excess of the alkyne-functionalized molecule.
- Add the copper(II) sulfate solution to a final concentration of 50-100 μM.



- If using a ligand, add it to the reaction mixture at a 5-fold molar excess relative to the copper sulfate.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.
- Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess reagents and byproducts.

Protocol 2: PROTAC Synthesis using Bromo-PEG4-Azide

This protocol outlines a general strategy for synthesizing a PROTAC where **Bromo-PEG4-Azide** links a target protein-binding ligand (functionalized with a nucleophile) and an E3 ligase ligand (functionalized with an alkyne).

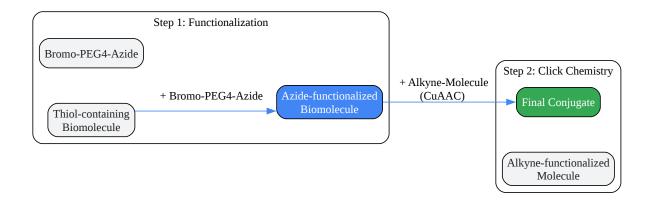
- Reaction of Bromo-PEG4-Azide with the Target Protein Ligand:
 - Dissolve the target protein ligand (containing a nucleophilic group like a thiol or an amine)
 in a suitable aprotic solvent (e.g., DMF or DMSO).
 - Add a slight molar excess (1.1-1.2 equivalents) of Bromo-PEG4-Azide.
 - If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine,
 DIPEA) may be added to facilitate the reaction.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Purify the resulting azide-functionalized ligand by flash chromatography or preparative HPLC.
- CuAAC Reaction with the E3 Ligase Ligand:



- Dissolve the purified azide-functionalized ligand and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
- Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule using preparative HPLC.

Visualizing Workflows and Pathways

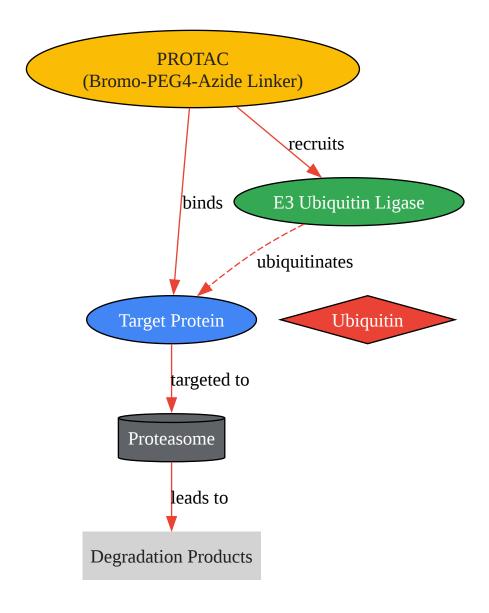
To better illustrate the utility of **Bromo-PEG4-Azide**, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows and the mechanism of PROTAC action.



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A two-step bioconjugation workflow using **Bromo-PEG4-Azide**.

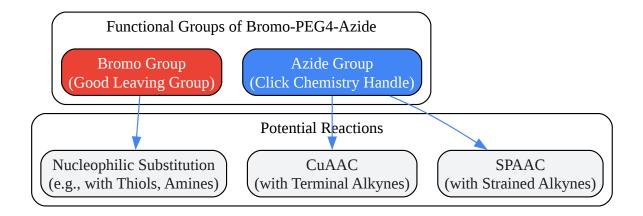




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The mechanism of action for a PROTAC utilizing a Bromo-PEG4-Azide linker.





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Logical relationship of the functional groups of **Bromo-PEG4-Azide** and their respective reactions.

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